(2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-2-carboxylate
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Overview
Description
(2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-2-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a carboxylic acid esterified with a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-2-carboxylate typically involves the esterification of 6-Methyl-pyridine-2-carboxylic acid with 2,5-dioxo-pyrrolidin-1-yl. The reaction can be carried out using standard esterification techniques, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.
Major Products
Oxidation: 6-Methyl-pyridine-2-carboxylic acid.
Reduction: 6-Methyl-pyridine-2-carboxylic acid 2,5-dihydroxy-pyrrolidin-1-yl ester.
Substitution: Depending on the substituent introduced, various substituted pyridine derivatives can be formed.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Studied for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid and pyrrolidinone moieties, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-pyridinecarboxylic acid: A precursor in the synthesis of the ester.
Ethyl 6-methyl-2-pyridinecarboxylate: Another ester derivative with similar structural features.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-2-carboxylate is unique due to the presence of both the pyridine ring and the pyrrolidinone moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7-3-2-4-8(12-7)11(16)17-13-9(14)5-6-10(13)15/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRYUJRWLQIXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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